molecular formula C19H18N2O3 B2465386 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851405-87-3

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2465386
CAS No.: 851405-87-3
M. Wt: 322.364
InChI Key: AOXDHPQYAMMOKE-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline moiety in its structure makes it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with an appropriate amine, followed by acylation with benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may modulate the activity of certain enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Nalidixic Acid: An antibacterial agent with a related structure.

Uniqueness: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide stands out due to its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications not seen in other quinoline derivatives.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-8-7-14-11-15(19(23)21-17(14)12-16)9-10-20-18(22)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDHPQYAMMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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